

# **AZD-9574-acid pharmacokinetic properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | AZD-9574-acid |           |  |  |  |
| Cat. No.:            | B15586719     | Get Quote |  |  |  |

An In-depth Technical Guide on the Pharmacokinetic Properties of AZD-9574.

### Introduction

AZD-9574 is a novel, potent, and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) that is uniquely designed to penetrate the blood-brain barrier (BBB).[1][2] Developed by AstraZeneca, it represents a potential best-in-class therapeutic for primary and secondary brain tumors, such as gliomas and brain metastases from homologous recombination repair deficient (HRD) cancers.[1][3] AZD-9574 acts by selectively inhibiting and trapping PARP1 at sites of DNA single-strand breaks, a mechanism that is particularly effective in cancer cells with deficient DNA repair pathways.[2] Its combination of high central nervous system (CNS) penetration, PARP1 selectivity, and a favorable trapping profile supports its ongoing clinical development.[1][3] Currently, AZD-9574 is being evaluated in a Phase I/IIa clinical trial (CERTIS1; NCT05417594) both as a monotherapy and in combination with other anti-cancer agents for advanced solid malignancies.[1][4]

#### **Pharmacokinetic Profile**

Preclinical studies in multiple species have characterized the pharmacokinetic properties of AZD-9574, demonstrating good bioavailability and CNS penetration.

### **Preclinical Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of AZD-9574 across various preclinical species. The data highlights the compound's favorable profile, which supports its development for clinical use.



| Parameter                                | Mouse | Rat  | Dog  | Monkey |
|------------------------------------------|-------|------|------|--------|
| Plasma<br>Clearance (CLp)<br>(mL/min/kg) | 10.2  | 6.9  | 2.1  | 5.2    |
| Volume of Distribution (Vss) (L/kg)      | 2.7   | 2.3  | 1.1  | 1.7    |
| Half-life (t1/2) (h)                     | 4     | 6.3  | 12   | 10.5   |
| Oral<br>Bioavailability<br>(F%)          | 116%  | 50%  | 91%  | 95%    |
| Unbound<br>Fraction in<br>Plasma (fu)    | 0.20  | 0.13 | 0.25 | 0.16   |
| Brain Penetration<br>(Kpuu)              | -     | 0.31 | -    | 0.79   |
| Data sourced from BioWorld.[5]           |       |      |      |        |

# **Metabolism and Drug-Drug Interaction Potential**

The metabolic pathway of AZD-9574 is a key differentiator from its predecessor compounds. While the metabolism of a lead compound, AZD-5305, was primarily driven by CYP3A4-mediated oxidation, AZD-9574's metabolism is mainly driven by glucuronidation.[5] This shift is attributed to a lower pKa of the core NH group (8.5 in AZD-9574 vs. 11.2 in AZD-5305), making it approximately 1000-fold more acidic.[5] This metabolic profile suggests a low potential for drug-drug interactions.[5]





Click to download full resolution via product page

Caption: Comparative metabolic pathways of AZD-5305 and AZD-9574.



# **Experimental Protocols**

The preclinical characterization of AZD-9574 involved a series of in vitro and in vivo studies to determine its pharmacokinetic and pharmacodynamic properties.[3][6]

#### In Vivo Pharmacokinetic Studies

- Subjects: Studies were conducted in mice, rats, dogs, and nonhuman primates (monkeys).
   [3][5]
- Formulation and Administration: For in vivo efficacy studies, AZD-9574 was formulated in water with methanesulfonic acid (pH 3-3.2) and administered via oral gavage.[1]
- Sample Collection: In pharmacokinetic/pharmacodynamic (PK/PD) experiments, plasma, brain, and tumor tissues were collected at various time points after the final dose to measure drug concentration and target engagement.[1][6]
- Bioanalysis: Drug concentrations in plasma and tissues were quantified using established bioanalytical methods, likely liquid chromatography-mass spectrometry (LC-MS), although not explicitly detailed in all provided sources.

## **Central Nervous System (CNS) Penetration Assessment**

- Methodology: The ability of AZD-9574 to cross the blood-brain barrier was assessed in rats and monkeys.[3][5] A key study involved positron emission tomography (PET) imaging in cynomolgus monkeys using [11C]AZD-9574.[1]
- Results: The PET study confirmed clear distribution to the brain, with a Kpuu (unbound brain-to-plasma concentration ratio) of 0.79 in nonhuman primates and 0.31 in rats, indicating significant CNS penetration.[5] This was further supported by mass spectrometry imaging (MSI) which evaluated tissue distribution.[1]





Click to download full resolution via product page

Caption: General workflow for preclinical pharmacokinetic studies of AZD-9574.



# **Core Properties and Therapeutic Rationale**

The development of AZD-9574 is based on the integration of three critical features: high selectivity for PARP1, potent PARP1 trapping, and significant CNS penetration. This combination is designed to maximize efficacy while minimizing toxicity associated with inhibiting other PARP isoforms.





Click to download full resolution via product page

Caption: Core properties of AZD-9574 and its therapeutic rationale.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. nmsgroup.it [nmsgroup.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD-9574-acid pharmacokinetic properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586719#azd-9574-acid-pharmacokinetic-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com